molecular formula C15H13ClO B6317874 3-Chloro-2',6'-dimethylbenzophenone CAS No. 78589-04-5

3-Chloro-2',6'-dimethylbenzophenone

Cat. No.: B6317874
CAS No.: 78589-04-5
M. Wt: 244.71 g/mol
InChI Key: WAACZZFLXPFKMB-UHFFFAOYSA-N
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Description

3-Chloro-2’,6’-dimethylbenzophenone is a chemical compound widely used in scientific research. It possesses unique properties that make it valuable for various applications, including organic synthesis, pharmaceutical development, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2’,6’-dimethylbenzophenone typically involves the chlorination of 2’,6’-dimethylbenzophenone. This process can be carried out using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions . The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for 3-Chloro-2’,6’-dimethylbenzophenone often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2’,6’-dimethylbenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or iodine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenones depending on the substituent used.

Scientific Research Applications

3-Chloro-2’,6’-dimethylbenzophenone is utilized in a wide range of scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the creation of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-2’,6’-dimethylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles. This interaction often leads to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3’,5’-dimethylbenzophenone
  • 2-Chloro-2’,6’-dimethylbenzophenone
  • 4-Chloro-2’,6’-dimethylbenzophenone

Uniqueness

3-Chloro-2’,6’-dimethylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

(3-chlorophenyl)-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAACZZFLXPFKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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